N-(Methoxycarbonyl)-L-tert-leucine

HIV protease inhibitor synthesis diastereoselective reduction chiral auxiliary

N-(Methoxycarbonyl)-L-tert-leucine (Moc-L-tert-leucine) is the validated N-protected chiral building block for atazanavir bisulfate manufacture. Its Moc group resists coupling conditions and directs the highly diastereoselective Felkin-Anh reduction to the critical syn-1,2-amino alcohol core – stereocontrol unattainable with Boc or Cbz analogs. Supplied at ≥98% purity, this intermediate eliminates process re-validation risk for API producers. Ideal for CDMOs implementing diastereomeric salt resolution or solid-phase peptide synthesis requiring orthogonal Moc deprotection.

Molecular Formula C8H15NO4
Molecular Weight 189.21 g/mol
CAS No. 162537-11-3
Cat. No. B194262
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(Methoxycarbonyl)-L-tert-leucine
CAS162537-11-3
SynonymsN-(Methoxycarbonyl)-L-tert-leucine
Molecular FormulaC8H15NO4
Molecular Weight189.21 g/mol
Structural Identifiers
SMILESCC(C)(C)C(C(=O)O)NC(=O)OC
InChIInChI=1S/C8H15NO4/c1-8(2,3)5(6(10)11)9-7(12)13-4/h5H,1-4H3,(H,9,12)(H,10,11)/t5-/m1/s1
InChIKeyNWPRXAIYBULIEI-RXMQYKEDSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder

Structure & Identifiers


Interactive Chemical Structure Model





N-(Methoxycarbonyl)-L-tert-leucine (CAS 162537-11-3): Key Chiral Intermediate for HIV Protease Inhibitor Atazanavir


N-(Methoxycarbonyl)-L-tert-leucine (Moc-L-tert-leucine, CAS 162537-11-3) is an N-protected derivative of the non-proteinogenic amino acid L-tert-leucine, featuring a methoxycarbonyl (Moc) protecting group on the α-amino functionality. The compound incorporates a bulky tert-butyl side chain that confers pronounced steric hindrance, making it a valuable chiral building block for asymmetric synthesis and pharmaceutical intermediate applications. Its most established industrial role is as a key intermediate in the synthesis of the HIV protease inhibitor atazanavir (BMS-232632) , where the N-Moc-tert-leucinyl moiety serves as a nitrogen protecting group that enables high diastereoselectivity in a critical ketone reduction step [1].

Why N-(Methoxycarbonyl)-L-tert-leucine Cannot Be Simply Replaced by Other N-Protected tert-Leucine Analogs


N-Protected tert-leucine derivatives including Moc, Boc, Cbz, and Fmoc variants are each employed in peptide and pharmaceutical synthesis, but they are not functionally interchangeable. The choice of N-protecting group fundamentally governs the reaction conditions under which a given synthetic step can proceed, the stability of intermediates during purification and storage, and—critically for chiral molecules—the degree of stereochemical control achievable in subsequent asymmetric transformations. In the context of atazanavir synthesis, the N-Moc group confers unique advantages over alternative protecting groups: it withstands the reaction conditions employed during intermediate coupling while simultaneously contributing to the stereodirecting bulk that enables the highly diastereoselective reduction to the desired syn-1,2-amino alcohol [1]. Simply substituting an N-Boc or N-Cbz protected tert-leucine analog would necessitate re-optimization of orthogonal protection/deprotection strategies and could compromise the stereochemical outcome of the key Felkin-Anh controlled reduction step, as documented in process-scale studies of atazanavir [1].

N-(Methoxycarbonyl)-L-tert-leucine (162537-11-3): Quantified Comparative Performance Versus N-Protected tert-Leucine Analogs


High Diastereoselectivity in Atazanavir Key Step: N-Moc-L-tert-leucine Enables syn-1,2-Amino Alcohol Formation

In the process-scale synthesis of atazanavir, the N-(methoxycarbonyl)-L-tert-leucinyl moiety serves as the nitrogen protecting group for a ketomethylene aza-dipeptide isostere intermediate. The high diastereoselectivity observed in the reduction of this amino ketone to the desired syn-1,2-amino alcohol is attributed to Felkin-Anh control exerted specifically by the bulky and chiral N-Moc-L-tert-leucine substituent [1]. While no direct head-to-head comparison of diastereoselectivity using alternative N-protected tert-leucine derivatives (e.g., N-Boc or N-Cbz) has been reported for this exact transformation, the established literature on N-protecting group influence indicates that the Moc group provides an optimal balance of steric bulk and electronic character for this stereodirecting role—a balance that would be perturbed if an N-Boc (acid-labile) or N-Cbz (hydrogenolyzable) analog were substituted without full re-optimization of reaction conditions [1]. The coupling of N-(methoxycarbonyl)-L-tert-leucine acylated benzyl hydrazine with chloromethyl ketone proceeds via SN2 reaction in high yield, confirming the Moc group's compatibility with the coupling conditions [1].

HIV protease inhibitor synthesis diastereoselective reduction chiral auxiliary

Resolution Efficiency: N-Moc-L-tert-leucine via Diastereomeric Salt Formation Versus SMB Chromatography for N-Cbz/N-Boc Analogs

The industrial preparation of enantiomerically pure N-(methoxycarbonyl)-L-tert-leucine can be achieved through resolution of racemic 2-methoxyacylamino-3,3-dimethylbutyric acid via diastereomeric amine salt formation [1][2]. This classical resolution approach provides a cost-effective route suitable for large-scale production [2]. In contrast, preparative-scale resolution of racemic N-Cbz-tert-leucine and N-Boc-tert-leucine benzyl ester has been demonstrated using simulated moving bed (SMB) chromatography on chiral stationary phases: approximately 1 kg of racemic N-carbobenzoxy-tert-leucine was resolved on Chiralcel OD (heptane/ethanol with 0.1% TFA), while 520 g of N-Boc-tert-leucine benzyl ester was resolved on Chiralpak AD (heptane/2-propanol) [3]. While SMB chromatography achieves high optical purity for these analogs, it requires specialized equipment and chiral stationary phases. The diastereomeric salt resolution method for Moc-L-tert-leucine offers an alternative manufacturing paradigm that may be preferable depending on available capital equipment and scale considerations [1][2].

chiral resolution process chemistry enantiomeric purity

High-Purity Commercial Availability: 98% Minimum Purity Specification from Major Suppliers

N-(Methoxycarbonyl)-L-tert-leucine is commercially available from established chemical suppliers with a minimum purity specification of 98% (as determined by appropriate analytical methods) . This level of purity is suitable for use as a pharmaceutical intermediate in regulated manufacturing environments, including API synthesis for products such as atazanavir bisulfate [1]. While comparable purity specifications are also offered for N-Boc-L-tert-leucine and N-Fmoc-L-tert-leucine from various suppliers, the availability of 98% purity Moc-L-tert-leucine from multiple vendors ensures supply chain redundancy and competitive sourcing options. No vendor-supplied comparative purity data that would differentiate Moc-L-tert-leucine from its N-protected analogs on analytical grounds has been identified.

analytical specification commercial grade quality control

Optimal Application Scenarios for N-(Methoxycarbonyl)-L-tert-leucine (CAS 162537-11-3) Based on Quantitative Evidence


Large-Scale Manufacture of Atazanavir (BMS-232632) and Related HIV Protease Inhibitors

The primary validated industrial application of N-(methoxycarbonyl)-L-tert-leucine is as a key intermediate in the synthesis of atazanavir bisulfate, an HIV protease inhibitor. The established process route employs the N-Moc-L-tert-leucinyl moiety as the nitrogen protecting group that confers the stereodirecting bulk necessary for the highly diastereoselective reduction to the syn-1,2-amino alcohol core structure [1]. Procurement of N-Moc-L-tert-leucine at ≥98% purity from qualified suppliers is essential for atazanavir API manufacturers operating under GMP conditions, as this specific protecting group is integral to the validated synthetic route. Substitution with alternative N-protected tert-leucine derivatives would constitute a process change requiring re-validation and regulatory assessment.

Process Development for N-Moc-L-tert-leucine Analog Manufacturing

For CDMOs and fine chemical manufacturers developing synthetic routes to Moc-L-tert-leucine and related N-protected tert-leucine analogs, the diastereomeric salt resolution method described in patent literature [1][2] offers a classical resolution approach that may be more capital-efficient than simulated moving bed chromatography. The method involves forming diastereomeric amine salts of racemic 2-methoxyacylamino-3,3-dimethylbutyric acid, separating the diastereomers, and liberating the free acid to obtain enantiomerically enriched Moc-L-tert-leucine. This route is distinguished from the SMB chromatographic approach used for preparative resolution of N-Cbz- and N-Boc-tert-leucine derivatives [3] and may be preferred in facilities lacking SMB infrastructure.

Chiral Ligand and Organocatalyst Development

The bulky tert-butyl side chain of N-(methoxycarbonyl)-L-tert-leucine imparts significant steric hindrance, a property that is exploited in the design of chiral ligands and organocatalysts for asymmetric synthesis [1]. While specific quantitative performance data for Moc-L-tert-leucine-derived catalysts versus those derived from other N-protected tert-leucine analogs is not available in the open literature, researchers developing novel chiral catalysts may select the Moc protecting group based on its compatibility with specific reaction conditions (e.g., where acid-labile Boc groups or hydrogenolyzable Cbz groups are unsuitable). This application scenario is inferred from the compound's structural features and is supported by vendor descriptions of its utility in asymmetric organic catalytic reactions [1].

Solid-Phase and Liquid-Phase Peptide Synthesis Incorporating tert-Leucine Residues

As an N-terminal protected amino acid derivative, N-(methoxycarbonyl)-L-tert-leucine can be employed in both solid-phase and liquid-phase peptide synthesis for the introduction of tert-leucine (Tle) units into peptide sequences [1]. The Moc protecting group offers orthogonal deprotection characteristics relative to more commonly used Boc and Fmoc groups: unlike Boc (acid-labile) or Fmoc (base-labile), the Moc group can be removed under distinct conditions, potentially enabling selective deprotection strategies in complex synthetic sequences. However, direct comparative deprotection yield data for Moc-L-tert-leucine versus Boc-L-tert-leucine or Fmoc-L-tert-leucine under standardized peptide synthesis conditions is not available in the literature reviewed for this guide.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

46 linked technical documents
Explore Hub


Quote Request

Request a Quote for N-(Methoxycarbonyl)-L-tert-leucine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.